molecular formula C9H17N3 B13334746 3,5-Diisopropyl-1H-pyrazol-4-amine

3,5-Diisopropyl-1H-pyrazol-4-amine

Cat. No.: B13334746
M. Wt: 167.25 g/mol
InChI Key: FZMYPWJHNCMDFG-UHFFFAOYSA-N
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Description

3,5-Diisopropyl-1H-pyrazol-4-amine is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of two isopropyl groups at the 3 and 5 positions and an amino group at the 4 position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and amines .

Mechanism of Action

The mechanism of action of 3,5-Diisopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This interaction can disrupt cellular signaling pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diisopropyl-1H-pyrazol-4-amine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The isopropyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3,5-di(propan-2-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3,(H,11,12)

InChI Key

FZMYPWJHNCMDFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)C(C)C)N

Origin of Product

United States

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